N,N-Dimethylbenzo[d]isothiazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-7-5-3-4-6-8(7)12-10-9/h3-6H,1-2H3 |
InChI Key |
AXEPVTNANVZKQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethylbenzo D Isothiazol 3 Amine and Its Core Scaffold
Historical and Conventional Synthetic Approaches to Benzo[d]isothiazoles
The construction of the benzo[d]isothiazole ring system has been a subject of extensive research, with a variety of strategies emerging over the years. These methods can be broadly categorized based on the nature of the starting aromatic precursors. arkat-usa.org
Reactions involving Nitrogen and Sulfur Pre-functionalized Aromatic Precursors
The most conventional route to benzo[d]isothiazoles involves the cyclization of aromatic substrates already containing both nitrogen and sulfur functionalities in an ortho relationship. A prime example is the intramolecular cyclization of 2-mercaptobenzamides. nih.govmdpi.com This approach often utilizes an oxidative N-S bond formation. For instance, the use of an oxygen atmosphere can facilitate this transformation. nih.govmdpi.com
A notable reaction is the electrochemical synthesis of N-substituted benzo[d]isothiazolones from 2-mercaptobenzamides. This method proceeds via an intramolecular N-H/S-H coupling, generating hydrogen gas as the only byproduct. arkat-usa.org
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-mercaptobenzamides | O2 atmosphere, Cu(I) catalyst | Benzo[d]isothiazol-3(2H)-ones | nih.govmdpi.com |
| 2-mercaptobenzamides | Electrochemical conditions | N-substituted benzo[d]isothiazolones | arkat-usa.org |
| 2,2'-disulfanediyldibenzamides | Mononuclear iron (III) complex catalyst, O2 atmosphere | Benzo[d]isothiazolones | arkat-usa.org |
| ortho-amidoarylthiols | KBr (catalytic), O2 atmosphere | Benzo[d]isothiazolones | arkat-usa.org |
Cyclization Strategies from Nitrogen Preloaded Aromatic Substrates
An alternative strategy begins with aromatic substrates that are pre-functionalized with a nitrogen-containing group. The sulfur atom is then introduced during the course of the reaction. For example, 2-halobenzamides can react with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of a catalyst to form benzo[d]isothiazol-3(2H)-ones. nih.gov
A metal-free approach for the synthesis of benzo[d]isothiazol-3-amines has been reported starting from 3-substituted-2-fluorobenzonitriles. arkat-usa.org In this two-step, one-pot procedure, a nucleophilic aromatic substitution with sodium sulfide (B99878) is followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to yield the desired product. arkat-usa.org Another metal-free synthesis involves the reaction of ortho-haloarylamidines with elemental sulfur at elevated temperatures to form benzo[d]isothiazoles through an oxidative N-S/C-S bond formation. arkat-usa.org
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-halobenzamides | Elemental sulfur (S₈) or KSCN, catalyst | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| 3-substituted-2-fluorobenzonitriles | 1. Na₂S; 2. NH₃, NaOCl | Benzo[d]isothiazol-3-amines | arkat-usa.org |
| ortho-haloarylamidines | Elemental sulfur, high temperature | Benzo[d]isothiazoles | arkat-usa.org |
Synthetic Routes from Sulfur Preloaded Aromatic Substrates
Conversely, the synthesis can commence from sulfur-preloaded aromatic precursors, with the nitrogen atom being incorporated in a subsequent step. A classic example is the reaction of 2-(chlorocarbonyl)phenyl hypochlorothioites with primary amines to furnish benzo[d]isothiazolones. arkat-usa.org Another route involves a double lithiation strategy starting from thioanisoles, which, upon reaction with nitriles, yield benzo[d]isothiazoles. arkat-usa.org
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-(chlorocarbonyl)phenyl hypochlorothioites | Primary amines | Benzo[d]isothiazolones | arkat-usa.org |
| Thioanisoles | 1. Organolithium reagent, TMEDA; 2. Nitriles | Benzo[d]isothiazoles | arkat-usa.org |
Formation from Nitrogen and Sulfur Free Aromatic Starting Materials
More recently, methods have been developed that construct the benzo[d]isothiazole scaffold from aromatic starting materials that lack both nitrogen and sulfur functionalities. These approaches offer a high degree of flexibility and convergency. One such strategy involves the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide. mdpi.com
Modern and Advanced Synthetic Transformations
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of benzo[d]isothiazoles, with a strong emphasis on metal-catalyzed reactions.
Metal-Catalyzed Synthetic Pathways
Transition metal catalysis has revolutionized the synthesis of benzo[d]isothiazoles, enabling reactions under milder conditions and with greater functional group tolerance. thieme-connect.com Copper and palladium are among the most frequently employed metals. thieme-connect.comrsc.org
Copper-catalyzed reactions are particularly prevalent. For instance, Cu(I)-catalyzed intramolecular N-S bond formation in 2-mercaptobenzamides under an oxygen atmosphere is an efficient route to benzo[d]isothiazol-3(2H)-ones. nih.govmdpi.com Copper salts also catalyze the reaction of 2-bromo-N-arylbenzimidamides with elemental sulfur to produce benzo[d]isothiazoles. arkat-usa.org
Rhodium has also been utilized in the synthesis of benzo[d]isothiazoles. A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides access to a variety of 3-substituted benzo[d]isothiazoles. arkat-usa.org Furthermore, nickel-catalyzed direct C-H activation has been reported for the synthesis of benzo[d]isothiazolones. arkat-usa.org
| Catalyst | Starting Materials | Product | Reference |
| Copper(I) | 2-mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | nih.govmdpi.com |
| Copper(II) | 2-bromo-N-arylbenzimidamides, elemental sulfur | Benzo[d]isothiazoles | arkat-usa.org |
| Rhodium | Benzimidates, elemental sulfur | 3-substituted benzo[d]isothiazoles | arkat-usa.org |
| Nickel | 2-amino alkylbenzimidazole derivatives | Benzo[d]isothiazolones | arkat-usa.org |
Synthetic Routes to N,N-Dimethylbenzo[d]isothiazol-3-amine and its Core Scaffold
The synthesis of this compound and the foundational benzo[d]isothiazole structure can be achieved through a variety of chemical strategies. These methods range from metal-catalyzed cross-coupling reactions to metal-free and electrochemical approaches, providing versatile pathways to this important heterocyclic motif.
1 Metal-Catalyzed Synthetic Methodologies
Transition metal catalysis offers powerful tools for the construction of the benzo[d]isothiazole ring system through the formation of key carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds.
1 Copper-Catalyzed Reactions
Copper catalysts are widely employed in the synthesis of benzo[d]isothiazoles and their derivatives. These reactions often involve the intramolecular or intermolecular coupling of appropriately substituted precursors.
One prominent method involves the copper(I)-catalyzed intramolecular N-S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This approach utilizes oxygen as the oxidant, making it an environmentally benign process. nih.gov The reaction proceeds by coordination of the 2-mercaptobenzamide to the Cu(I) catalyst, followed by oxidation to form a Cu-S intermediate. Subsequent reductive elimination furnishes the benzo[d]isothiazol-3(2H)-one product and regenerates the active Cu(I) species. nih.gov
Copper(II) salts have also proven effective. For instance, a procedure using copper(II) bromide facilitates the annulation of 2-bromo-N-arylbenzimidamides with elemental sulfur. arkat-usa.org This reaction proceeds under alkaline and aerobic conditions and demonstrates good tolerance to a variety of functional groups. arkat-usa.org Other copper salts like CuI, CuCl, and CuSO4 also show catalytic activity. arkat-usa.org
Furthermore, copper-catalyzed cascade reactions of 2-halobenzamides with elemental sulfur (S₈) or carbon disulfide (CS₂) provide a direct route to the benzo[d]isothiazolone core. nih.gov These reactions involve sequential C-S and N-S bond formations. nih.gov
| Catalyst | Starting Material(s) | Key Features |
| Cu(I) salts | 2-Mercaptobenzamides | Intramolecular oxidative dehydrogenative cyclization under O₂ atmosphere. nih.gov |
| CuBr₂ | 2-Bromo-N-arylbenzimidamides and elemental sulfur | Annulation under alkaline and aerobic conditions. arkat-usa.org |
| CuCl | 2-Halobenzamides and S₈/CS₂ | Cascade reaction involving C-S and N-S bond formation. nih.gov |
2 Rhodium-Catalyzed Oxidative Annulation
Rhodium catalysis provides an efficient pathway for the synthesis of benzo[d]isothiazoles through C-H activation. A notable example is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org This method utilizes a [Cp*Rh(MeCN)₃][SbF₆]₂ catalyst and an oxidant, such as AgOAc, to construct the desired heterocyclic ring. arkat-usa.org The reaction mechanism is proposed to involve a Rh(I)/Rh(III) catalytic cycle. arkat-usa.org This strategy has also been successfully applied to the synthesis of the selenium analogs, benzo[d]isoselenazoles. arkat-usa.org
Another approach involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which proceeds through an α-thiavinyl Rh-carbenoid intermediate to form a variety of isothiazoles. nih.govacs.org
| Catalyst System | Starting Material(s) | Key Features |
| [Cp*Rh(MeCN)₃][SbF₆]₂ / AgOAc | Benzimidates and elemental sulfur | Oxidative annulation via C-H activation. arkat-usa.org |
| Rhodium catalyst | 1,2,3-Thiadiazoles and nitriles | Transannulation reaction. nih.govacs.org |
2 Metal-Free Synthetic Methodologies
Metal-free synthetic routes offer advantages in terms of cost, toxicity, and ease of product purification. An efficient metal-free method for the preparation of benzo[d]isothiazol-3-amines involves a two-step process starting from 3-substituted-2-fluorobenzonitrile. arkat-usa.org The first step is a nucleophilic aromatic substitution with sodium sulfide, followed by a reaction with ammonia and sodium hypochlorite to form the final product. arkat-usa.org
Another metal-free approach is the one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur through oxidative N-S/C-S bond formation. arkat-usa.org This reaction, however, requires high temperatures and long reaction times. arkat-usa.org Additionally, KBr has been used as a catalyst for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere to form benzo[d]isothiazol-3(2H)-ones. nih.gov
3 Electrochemical Synthesis Approaches
Electrochemical methods are emerging as a green and sustainable alternative for the synthesis of benzo[d]isothiazol-3(2H)-ones. These reactions utilize electricity as a clean oxidant, avoiding the need for chemical oxidizing agents. nih.gov
A notable example is the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This process is carried out in an undivided cell using constant-current electrolysis, with tetrabutylammonium (B224687) bromide as an additive, and produces hydrogen gas as the only byproduct. nih.gov This method represents a significant advancement in the environmentally friendly synthesis of this heterocyclic system. nih.gov
4 Oxidative Cyclization Reactions
Oxidative cyclization is a common strategy for constructing the benzo[d]isothiazole scaffold. These reactions typically involve the formation of an N-S bond from a precursor containing both nitrogen and sulfur functionalities in the appropriate positions.
For instance, the oxidative cyclization of ortho-haloarylamidines with elemental sulfur leads to the formation of benzo[d]isothiazoles. arkat-usa.org The reaction proceeds more smoothly with electron-donating groups on the N-phenyl ring of the amidine and electron-withdrawing groups on the other phenyl ring. arkat-usa.org Similarly, the ring closure of benzylthio derivatives bearing a carbonyl group can be achieved using sulfuryl chloride as an oxidant and ammonia as the nitrogen source. arkat-usa.org
5 Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAAr) provides a viable route for the synthesis of the benzo[d]isothiazole core. A key example is the reaction of 3-substituted-2-fluorobenzonitrile with sodium sulfide. arkat-usa.org The resulting intermediate is then further reacted to form the benzo[d]isothiazol-3-amine. arkat-usa.org This strategy is particularly useful when the aromatic ring is activated towards nucleophilic attack by electron-withdrawing groups.
6 Wittig-Type Reactions in Benzo[d]isothiazole Synthesis
The Wittig reaction and its variants have been adapted for the synthesis of the benzo[d]isothiazole ring system. An intramolecular aza-Wittig reaction of an S-nitroso intermediate, formed from an ortho-mercaptoacetophenone, with a phosphine (B1218219) reagent provides a facile one-pot synthesis of benzo[d]isothiazoles. arkat-usa.org
Another approach involves an all-heteroatom Wittig-equivalent process. This reaction starts with aryl tert-butyl sulfoxides, which are activated with N-bromosuccinimide (NBS) and converted to sulfinimides. A subsequent Wittig-like reaction leads to the formation of benzo[d]isothiazole derivatives. arkat-usa.org A more recent modification of this method avoids the use of NBS and instead employs an amine as the nucleophile in the presence of a catalytic amount of p-toluenesulfonic acid. arkat-usa.org
Furthermore, base-induced diaza- nih.govarkat-usa.org-Wittig rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can produce 1,2-benzisothiazoles. nih.gov
| Reaction Type | Key Reagents/Intermediates | Product |
| Intramolecular aza-Wittig | S-nitroso intermediate, phosphine reagent | Benzo[d]isothiazole arkat-usa.org |
| All-heteroatom Wittig-equivalent | Aryl tert-butyl sulfoxide (B87167), NBS or amine/p-TsOH | Benzo[d]isothiazole derivative arkat-usa.org |
| Diaza- nih.govarkat-usa.org-Wittig rearrangement | 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide, t-BuOK | 1,2-Benzisothiazole nih.gov |
Stereoselective Synthesis Considerations
The introduction of chirality into the benzo[d]isothiazole framework is a critical consideration for the development of pharmacologically active agents and chiral auxiliaries. While specific stereoselective syntheses targeting this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis applied to the broader benzisothiazole scaffold offer significant insights. These strategies primarily focus on establishing a chiral center at the C3 position of the benzisothiazole ring system.
One notable approach involves the synthesis of chiral 3-functionalized 1,2-benzisothiazoline 1,1-dioxides, commonly known as benzosultams. nih.gov These compounds serve as important chiral building blocks. The methodologies employed for their synthesis can, in principle, be adapted for other benzisothiazole derivatives.
Another key strategy in stereoselective synthesis involves the use of chiral catalysts. For instance, the synthesis of chiral benzothiazoline (B1199338) derivatives has been achieved using a chiral imidazoline (B1206853) phosphoric acid catalyst, highlighting the potential of organocatalysis in creating stereogenic centers within related heterocyclic systems. researchgate.net
Furthermore, the synthesis of benzisothiazole derivatives can be influenced by substrate control, where the inherent chirality of a starting material directs the stereochemical outcome of a reaction. This is a common strategy in the synthesis of complex molecules.
While a direct, documented stereoselective route to this compound is not readily found, the established methods for creating chiral benzisothiazole and related heterocyclic scaffolds provide a solid foundation for the development of such syntheses. These approaches underscore the importance of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions in accessing enantiomerically pure benzisothiazole derivatives.
Table 1: Overview of Stereoselective Synthesis Strategies for Benzisothiazole Scaffolds
| Strategy | Example Scaffold | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
| Chiral Auxiliary | 3-Functionalized 1,2-benzisothiazoline 1,1-dioxides | Not specified in abstract | High stereoselectivity | nih.govacs.org |
| Asymmetric Catalysis | Chiral Benzothiazoline Derivatives | Chiral Imidazoline Phosphoric Acid | Not specified in abstract | researchgate.net |
| Substrate Control | Aryldiazenylbenzisothiazoles | Lawesson's Reagent, PIDA | Dependent on starting material | acs.org |
Derivatization and Functionalization Strategies of N,n Dimethylbenzo D Isothiazol 3 Amine
Synthesis of Substituted Benzo[d]isothiazol-3-amine Derivatives
The synthesis of the benzo[d]isothiazol-3-amine scaffold can be achieved through various cyclization strategies, which can be adapted to produce derivatives with substituents on the heterocyclic or benzene (B151609) portion of the core structure. Many modern methods for constructing the benzo[d]isothiazole ring involve the formation of the isothiazole (B42339) moiety onto a pre-functionalized benzene ring. arkat-usa.org
One effective metal-free approach begins with a 3-substituted-2-fluoro-benzonitrile. arkat-usa.org This starting material undergoes a nucleophilic aromatic substitution with sodium sulfide (B99878), which is then reacted directly with an amine, such as dimethylamine (B145610), in the presence of an oxidizing agent like sodium hypochlorite (B82951) to furnish the desired N,N-dimethylbenzo[d]isothiazol-3-amine derivative. arkat-usa.org This method is advantageous as the substitution pattern on the final product is determined by the commercially available substituted benzonitrile.
Another powerful technique involves the copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with elemental sulfur. arkat-usa.org While this method typically produces N-aryl derivatives, it highlights a robust strategy for forming the N-S bond under aerobic conditions. Adapting this to produce N,N-dialkylamines would require a modified starting material or a post-synthetic N-alkylation step.
The table below summarizes representative synthetic strategies that can be adapted for the synthesis of substituted this compound derivatives.
| Starting Material Type | Key Reagents | Reaction Type | Potential Substituents (R) |
| 2-Fluoro-benzonitrile | Na2S, Dimethylamine, NaOCl | Nucleophilic Substitution / Oxidative Cyclization | Halogens, Alkoxy, Alkyl |
| 2-Bromo-benzimidamide | S8, Cu(II) catalyst, Base | Copper-Catalyzed Annulation | Aryl, Alkoxy, Halogens |
| ortho-Haloarylamidine | S8, Base | Metal-Free Oxidative Cyclization | Electron-withdrawing/donating groups |
This table illustrates general synthetic approaches to the benzo[d]isothiazole core, adaptable for N,N-dimethylamino derivatives.
Modification of the Dimethylamine Moiety
Direct modification of the N,N-dimethylamine group presents a synthetic challenge. However, strategies can be envisioned based on known reactions of amines and related heterocyclic systems.
One potential modification is N-dealkylation . While often observed in metabolic studies catalyzed by enzymes, chemical methods for N-demethylation of tertiary amines are also established, although they can be harsh. This would yield the corresponding N-methylbenzo[d]isothiazol-3-amine, a secondary amine, which could then be subjected to further functionalization, such as acylation or alkylation with different alkyl groups.
A more versatile approach involves the synthesis of a precursor that allows for the introduction of various amines. For instance, the synthesis could proceed through a 3-chlorobenzo[d]isothiazole intermediate. This reactive species can then undergo nucleophilic substitution with a range of primary or secondary amines, including dimethylamine, diethylamine, or cyclic amines, to generate a library of 3-amino derivatives. This indirect method offers greater flexibility for modifying the amine moiety.
| Modification Strategy | Reagents/Conditions | Resulting Structure |
| N-Demethylation | Oxidizing agents or specific demethylation reagents | N-Methylbenzo[d]isothiazol-3-amine (Secondary Amine) |
| Nucleophilic Substitution | 3-Chlorobenzo[d]isothiazole, Secondary Amine (e.g., Diethylamine) | N,N-Diethylbenzo[d]isothiazol-3-amine |
This table outlines potential pathways for modifying the exocyclic amine group at the 3-position.
Functionalization of the Benzo Ring System
The fused benzene ring of the benzo[d]isothiazole system is amenable to functionalization through several modern synthetic methods, most notably electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: Classical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the benzo ring. The position of substitution (positions 4, 5, 6, or 7) is directed by the electron-donating or -withdrawing nature of the fused isothiazole ring system and the existing substituents. For many benzothiazole (B30560) and related heterocyclic systems, electrophilic attack often occurs at positions that are para to the heteroatoms, though the precise regioselectivity depends on the specific reaction conditions. youtube.comyoutube.com
Transition-Metal-Catalyzed C-H Functionalization: A more modern and highly versatile strategy is the direct C-H functionalization of the benzo ring. Palladium-catalyzed reactions, for example, enable the direct arylation of benzothiazoles with a variety of iodoarenes. rsc.orgchemrxiv.orgrsc.org This method avoids the need for pre-functionalized starting materials and allows for the direct formation of C-C bonds. Such protocols often exhibit high functional group tolerance and can be performed under relatively mild conditions. researchgate.netcapes.gov.br By applying this logic to this compound, one could introduce various aryl or heteroaryl groups onto the benzene ring, significantly expanding the structural diversity of the derivatives.
| Functionalization Method | Typical Reagents | Position of Functionalization | Introduced Group |
| Nitration | HNO3 / H2SO4 | Regioselectivity depends on conditions | -NO2 |
| Halogenation | Br2, Cl2, or NBS/NCS | Regioselectivity depends on conditions | -Br, -Cl |
| Pd-Catalyzed C-H Arylation | Aryl-Iodide, Pd(OAc)2, Ag2O | C-H bonds on the benzo ring | Aryl group |
This table summarizes key methods for introducing functional groups onto the aromatic benzene ring of the core structure.
Post-Synthetic Modifications and Transformations
Once functional groups have been installed on the benzo[d]isothiazole scaffold, they can be subjected to a wide array of subsequent chemical reactions to create more complex derivatives. These post-synthetic modifications are a cornerstone of building molecular diversity from a common intermediate.
For example, a nitro group introduced onto the benzo ring via electrophilic substitution can be readily reduced to an amino group using standard reducing agents like Fe/HCl or catalytic hydrogenation. researchgate.net This newly formed amine can then serve as a handle for further reactions, such as acylation to form amides, sulfonylation to form sulfonamides, or diazotization followed by Sandmeyer reactions to introduce a variety of other functionalities.
Similarly, a halogen atom installed on the benzo ring can act as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of aryl, vinyl, or alkynyl groups, respectively.
An innovative approach to post-synthetic modification involves the alteration of the heterocycle itself. For instance, in related benzothiadiazole systems, a fluorine substituent has been replaced via nucleophilic aromatic substitution (SNAr) with a methylthio (-SCH3) group, which was then oxidized to a sulfinyl (-SOCH3) group. rsc.org Such strategies highlight the potential for modifying the electronic properties of the heterocyclic system after the core has been assembled.
| Initial Functional Group | Reaction Type | Reagents | Resulting Functional Group |
| Nitro (-NO2) | Reduction | Fe / HCl or H2, Pd/C | Amino (-NH2) |
| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |
| Amino (-NH2) | Acylation | Acyl chloride, Base | Amide (-NHCOR) |
| Cyano (-CN) | Hydrolysis | H3O+, heat | Carboxylic Acid (-COOH) |
This table provides examples of transformations that can be performed on functionalized derivatives of this compound.
Spectroscopic Characterization and Structural Elucidation of N,n Dimethylbenzo D Isothiazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N,N-Dimethylbenzo[d]isothiazol-3-amine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign the signals of the protons and carbons, confirming the connectivity and substitution pattern of the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[d]isothiazole ring system and the protons of the N,N-dimethylamino group. The aromatic region would typically show a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-donating nature of the dimethylamino group and the electronic effects of the isothiazole (B42339) ring.
The protons of the two methyl groups attached to the nitrogen atom are expected to appear as a single, sharp singlet in the upfield region of the spectrum. The integration of this signal would correspond to six protons. The exact chemical shifts can be influenced by the solvent used for the analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (4 positions) | 7.0 - 8.0 | Multiplet | 7.0 - 8.5 |
| N(CH₃)₂ | ~3.1 | Singlet | N/A |
Note: The predicted chemical shifts are based on the analysis of similar benzo[d]isothiazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the benzo fused ring, the isothiazole ring, and the dimethylamino group. The chemical shifts of the aromatic carbons are typically found in the downfield region (110-160 ppm). The carbon atom attached to the amino group (C3) is expected to be significantly deshielded. The carbons of the methyl groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 (Isothiazole ring) | ~165 |
| Aromatic Carbons (6 carbons) | 120 - 155 |
| N(CH₃)₂ | ~40 |
Note: The predicted chemical shifts are estimations based on data from analogous compounds and established ¹³C NMR correlation tables.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. nih.gov
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in the assignment of the individual multiplets. Cross-peaks in the COSY spectrum indicate protons that are spin-coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. As a tertiary amine, it will not show the N-H stretching vibrations that are characteristic of primary and secondary amines.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, expected in the range of 2850-2960 cm⁻¹.
C=C Aromatic ring stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the C-N bond of the dimethylamino group is expected in the region of 1350-1000 cm⁻¹.
C=N stretching (of the isothiazole ring): Expected in the 1650-1550 cm⁻¹ region.
Aromatic C-H out-of-plane bending: These bands in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N/C=C Stretch | 1450 - 1650 | Medium to Strong |
| C-N Stretch | 1000 - 1350 | Medium |
| Aromatic C-H Bending | 650 - 900 | Strong |
Note: The predicted wavenumbers are based on general IR correlation tables and data for similar aromatic and amine-containing compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, and thus vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the sulfur-containing isothiazole ring.
Key expected Raman shifts include:
Aromatic ring breathing modes: These are often strong in the Raman spectrum and appear in the fingerprint region.
C-S stretching: The vibration of the carbon-sulfur bond in the isothiazole ring is expected to give a characteristic Raman signal.
Symmetric vibrations: Non-polar, symmetric vibrations often produce strong Raman signals.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption characteristics of this compound in solution are primarily dictated by the fused aromatic system and the influence of the dimethylamino substituent. The UV-Vis spectrum is anticipated to exhibit absorptions corresponding to π → π* transitions within the benzo[d]isothiazole ring system. For comparison, studies on related benzothiazole (B30560) derivatives, such as benzothiazol-2-amine, show characteristic absorption bands in the ultraviolet region. researchgate.net
The introduction of the N,N-dimethylamino group at the 3-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3-aminobenzo[d]isothiazole. This is due to the electron-donating nature of the dimethylamino group, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A hypothetical UV-Vis spectrum for this compound in a non-polar solvent like cyclohexane (B81311) might display absorption maxima as detailed in the table below.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| ~280 | ~8,000 | π → π* |
| ~320 | ~5,500 | π → π* |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides invaluable information regarding the molecular weight and fragmentation pathways of a compound, aiding in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is critical for determining the exact elemental composition of this compound. The precise mass measurement of the molecular ion allows for the unambiguous determination of its chemical formula, C₉H₁₀N₂S.
The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for compounds containing a dimethylamino group. A key fragmentation is the α-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable iminium cation. Another prominent fragmentation pathway for tertiary amines with a dimethylamino substituent is the neutral loss of dimethylamine (B145610) (HN(CH₃)₂), which has a mass of 45.0578 u. chemetrix.co.za The fragmentation of the benzo[d]isothiazole ring itself can also occur, leading to characteristic ions.
Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (Calculated) | Ion Formula | Description |
|---|---|---|
| 178.0565 | [C₉H₁₀N₂S]⁺ | Molecular Ion |
| 163.0330 | [C₈H₇N₂S]⁺ | Loss of a methyl radical (•CH₃) |
| 133.0007 | [C₈H₅NS]⁺ | Neutral loss of dimethylamine (HN(CH₃)₂) |
| 108.0218 | [C₆H₄S]⁺ | Fragment from ring cleavage |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be employed. The retention time of the compound would be dependent on its volatility and the specific GC conditions used.
The mass spectrum obtained from the GC-MS analysis would be expected to show a fragmentation pattern consistent with that predicted by HRMS. The electron ionization (EI) source would induce fragmentation, with the base peak likely corresponding to a particularly stable fragment ion. The mass spectrum of the related compound, 2-aminothiazole, shows a prominent molecular ion peak and fragmentation involving the loss of HCN and other small molecules. nist.gov A similar pattern of ring fragmentation, alongside the characteristic losses from the dimethylamino group, would be anticipated for this compound.
X-ray Diffraction Studies
X-ray diffraction techniques are the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.
Single Crystal X-ray Diffraction for Solid-State Structure
The benzo[d]isothiazole ring system is expected to be nearly planar. The nitrogen of the dimethylamino group is likely to be sp² hybridized, with the methyl groups and the C3 atom of the heterocyclic ring lying in a trigonal planar geometry.
Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Z | 4 |
| C3-N(amino) bond length (Å) | ~1.35 |
| N(amino)-C(methyl) bond length (Å) | ~1.46 |
| C=N bond angle (°) | ~125 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between neighboring molecules, providing insight into the forces that govern the crystal packing. The Hirshfeld surface is generated based on the electron distribution of the molecule.
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~45-55 |
| C···H/H···C | ~20-30 |
| N···H/H···N | ~5-10 |
| S···H/H···S | ~5-10 |
Reactivity and Reaction Mechanisms of N,n Dimethylbenzo D Isothiazol 3 Amine
Electrophilic Substitution Reactions on the Benzo Ring
The benzo portion of N,N-Dimethylbenzo[d]isothiazol-3-amine is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the fused isothiazole (B42339) ring and, more significantly, the powerful activating and ortho-, para-directing dimethylamino group. While specific experimental data on the electrophilic substitution of this compound is limited, predictions can be drawn from the behavior of related aromatic systems.
Computational studies on the electronic structure of benzothiazoles and related heterocycles suggest that the electron density is highest at positions 5 and 7 of the benzo[d]isothiazole ring system. nih.govscirp.orgmdpi.com The strong electron-donating resonance effect of the 3-amino group further enhances the electron density at these positions, as well as at position 4. Consequently, electrophilic attack is anticipated to occur preferentially at these sites.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-N,N-dimethylbenzo[d]isothiazol-3-amine and 7-Nitro-N,N-dimethylbenzo[d]isothiazol-3-amine |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-N,N-dimethylbenzo[d]isothiazol-3-amine and 7-Bromo-N,N-dimethylbenzo[d]isothiazol-3-amine |
| Sulfonation | H₂SO₄ (fuming) | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-N,N-dimethylbenzo[d]isothiazol-3-amine and 7-Acyl-N,N-dimethylbenzo[d]isothiazol-3-amine |
It is important to note that the isothiazole nitrogen can be protonated under strongly acidic conditions, which would deactivate the ring towards electrophilic attack. Therefore, reaction conditions must be carefully controlled.
Nucleophilic Reactions at the Isothiazole Moiety
The isothiazole ring in this compound contains several sites susceptible to nucleophilic attack. The carbon atom at position 3, bonded to both a nitrogen and a sulfur atom, is electron-deficient and represents a primary target for nucleophiles.
Reactions of related 1,4-benzothiazine derivatives have shown that the ring can undergo contraction to form 1,3-benzothiazole structures under the action of nucleophiles. nih.gov While a different heterocyclic system, this suggests that the isothiazole ring in this compound could also be susceptible to ring-opening and rearrangement reactions upon treatment with strong nucleophiles.
Furthermore, nucleophilic aromatic substitution can occur on the benzo ring if it is substituted with strong electron-withdrawing groups. For instance, studies on 4,8-dibromobenzo[1,2-d:4,5-d']bis( organicreactions.orgresearchgate.netarkat-usa.orgthiadiazole) have demonstrated that the bromine atoms can be displaced by nucleophiles like morpholine. researchgate.net
Oxidation Reactions
The N,N-dimethylamino group and the sulfur atom in the isothiazole ring are both susceptible to oxidation. The oxidation of the tertiary amine function to an N-oxide is a common transformation. acs.orgnih.gov This can typically be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is a key intermediate for further reactions, notably the Polonovski reaction.
The sulfur atom in the isothiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone. The oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones to the corresponding 1-oxides has been achieved using reagents like Selectfluor. mdpi.com It is plausible that similar conditions could oxidize the sulfur atom in this compound.
Table 2: Potential Oxidation Products
| Oxidizing Agent | Potential Product(s) |
| H₂O₂, peroxy acids | This compound N-oxide |
| Selectfluor | This compound S-oxide, this compound S,S-dioxide |
| KMnO₄, CrO₃ | Ring cleavage products |
Reduction Reactions
The benzo[d]isothiazole ring system can undergo reduction under various conditions. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel could potentially reduce the isothiazole ring. However, the conditions required for such a reduction might also lead to the cleavage of the N-S bond.
Specific reductions targeting the isothiazole moiety without affecting the benzene (B151609) ring are less documented for this particular compound. The choice of reducing agent would be crucial to achieve selectivity.
Reactions with Other Reagents and Intermediates
A significant reaction pathway available to this compound, following its oxidation to the corresponding N-oxide, is the Polonovski reaction. organicreactions.orgresearchgate.net This reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride. The reaction proceeds through an iminium ion intermediate, which can then be trapped by a nucleophile or undergo dealkylation. In the case of this compound N-oxide, this could lead to the formation of N-methyl-N-(benzo[d]isothiazol-3-yl)acetamide and formaldehyde. A modified Polonovski reaction using iron salts has also been reported for the N-demethylation of tertiary amine N-oxides. researchgate.net
The exocyclic amino group can also participate in reactions. For instance, it can react with various electrophiles. Synthesis of related 3-aminobenzo[d]isothiazole derivatives has been reported, highlighting the reactivity of the amino group. nih.gov
Kinetic and Mechanistic Investigations of Key Transformations
Detailed kinetic and mechanistic studies specifically for the reactions of this compound are not extensively reported in the literature. However, the mechanisms of the general reaction types discussed can be inferred from studies on analogous systems.
The mechanism of electrophilic aromatic substitution is expected to follow the well-established arenium ion pathway. For nucleophilic aromatic substitution, a Meisenheimer complex intermediate is often involved. conicet.gov.ar
The Polonovski reaction mechanism involves the initial acylation of the N-oxide, followed by elimination to form an iminium cation. organicreactions.orgresearchgate.net The regioselectivity of this elimination is dependent on the stereoelectronic alignment of the C-H bonds alpha to the nitrogen.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the structure and electronic properties of related benzothiazole (B30560) systems. nih.govscirp.orgmdpi.com Such studies can provide valuable insights into the reaction mechanisms by modeling transition states and reaction intermediates, thereby helping to predict the most favorable reaction pathways.
Computational and Theoretical Investigations of N,n Dimethylbenzo D Isothiazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For N,N-Dimethylbenzo[d]isothiazol-3-amine, DFT studies would typically involve:
Geometry Optimization: Determining the lowest energy structure of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict its vibrational spectra.
Calculation of Molecular Properties: Including dipole moment, polarizability, and electronic energies (HOMO and LUMO), which are crucial for understanding its reactivity and intermolecular interactions.
A hypothetical data table for optimized geometric parameters from a DFT study (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would look like this:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | Data not available |
| Bond Length | S-N | Data not available |
| Bond Length | C=N | Data not available |
| Bond Angle | C-S-N | Data not available |
| Dihedral Angle | C-C-N-C | Data not available |
No published data is currently available for these parameters.
Semi-empirical Methods (e.g., PM6, AM1, PM3)
Semi-empirical methods, such as PM6, AM1, and PM3, offer a faster, albeit less accurate, alternative to DFT. These methods would be useful for preliminary screenings of large sets of related compounds or for providing initial geometries for higher-level calculations. A comparative study of these methods for this compound could assess their suitability for this class of compounds.
Conformational Analysis and Molecular Dynamics Simulations
The dimethylamino group introduces conformational flexibility to the molecule.
Conformational Analysis: A systematic search of the potential energy surface would be necessary to identify the most stable conformers of this compound. This would involve rotating the key rotatable bonds and calculating the energy of each resulting conformation.
Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule over time in different environments (e.g., in a vacuum or in a solvent). This could reveal preferred conformations and the energy barriers between them.
Electronic Structure Analysis
Understanding the electronic structure is key to predicting the chemical behavior of this compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory. The energy and distribution of these orbitals would indicate the molecule's susceptibility to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Tautomeric Equilibrium Studies
Tautomerism is a potential phenomenon for this compound. Computational studies would be essential to investigate the relative stabilities of possible tautomers. For instance, the imino form could potentially exist in equilibrium with an amino tautomer. The relative energies of these tautomers, calculated using high-level quantum chemical methods and including solvent effects, would determine the predominant species under different conditions.
| Tautomer | Relative Energy (kcal/mol) |
| Imino form | Data not available |
| Amino form | Data not available |
No published data is currently available for the tautomeric equilibrium of this compound.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling can be a powerful tool to elucidate potential reaction mechanisms involving this compound. This would involve:
Locating Transition States: Identifying the high-energy transition state structures for proposed reaction steps.
Calculating Activation Energies: Determining the energy barriers for these reactions, which provides insights into reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition states connect the correct reactants and products.
Future research in these areas is necessary to build a comprehensive understanding of the chemical and physical properties of this compound.
Advanced Applications in Chemical Science and Technology Excluding Medical
Role in Catalyst Design and Ligand Chemistry
The benzo[d]isothiazole core is a recurring motif in the development of novel catalytic systems and as a ligand in coordination chemistry. The presence of both nitrogen and sulfur atoms in the heterocyclic ring offers multiple coordination sites for metal centers, a fundamental attribute for effective ligands. While direct research on the catalytic applications of N,N-Dimethylbenzo[d]isothiazol-3-amine is not extensively documented, the reactivity and catalytic involvement of related benzo[d]isothiazole derivatives provide a strong basis for inferring its potential.
Numerous synthetic routes for benzo[d]isothiazoles and their derivatives employ transition metal catalysts, highlighting the intrinsic affinity of this heterocyclic system for metals. arkat-usa.org For instance, copper(I) and copper(II) salts have been effectively used to catalyze the formation of the benzo[d]isothiazole ring structure. arkat-usa.org This interaction between the benzo[d]isothiazole scaffold and metal ions is the cornerstone of its potential in ligand design. The N,N-dimethylamino group in this compound can further enhance its coordination capabilities, acting as an additional binding site or as an electron-donating group that modulates the electronic properties of the entire ligand system.
The versatility of the broader isothiazole (B42339) scaffold in forming complexes with various transition metals has been noted, with applications in metal-complex catalysis. The ability to tune the electronic and steric properties of isothiazole-based ligands by introducing different substituents allows for the fine-tuning of the catalytic activity of the resulting metal complexes. It is plausible that this compound could serve as a bidentate or even a tridentate ligand, depending on the coordination mode, making it a candidate for a range of catalytic transformations. The exploration of its coordination chemistry with metals like palladium, rhodium, and copper could unveil novel catalytic activities for cross-coupling reactions, hydrogenations, or other organic transformations.
Materials Science Applications (e.g., optical and electronic properties)
The field of materials science is continually in search of novel organic molecules with tailored optical and electronic properties for applications in organic electronics, photonics, and optoelectronics. This compound possesses structural features that are highly desirable for such applications, particularly its potential to function as a component in donor-acceptor (D-π-A) systems.
The N,N-dimethylamino group is a potent electron-donating moiety, while the benzo[d]isothiazole core can act as an electron-accepting unit or as a π-bridge. This intramolecular charge transfer (ICT) characteristic is a key determinant of a molecule's optical and electronic behavior. Research on structurally similar benzothiazole (B30560) and benzothiadiazole derivatives with donor-acceptor architectures has demonstrated their promising fluorescent and nonlinear optical (NLO) properties. researchgate.netacs.orgresearchgate.net
For instance, studies on donor-π-acceptor benzothiazole-based chromophores have shown that the emission wavelengths and quantum yields can be tuned by modifying the donor and acceptor strengths and the nature of the π-conjugated bridge. researchgate.net These molecules often exhibit significant solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent, a characteristic indicative of a large change in dipole moment upon photoexcitation.
The potential optical and electronic properties of this compound and its derivatives are summarized in the table below, based on analogous compounds found in the literature.
| Property | Potential Characteristic |
| Absorption Spectrum | Expected to show absorption bands in the UV-Visible region, with the potential for the lowest energy band to be red-shifted due to the strong electron-donating nature of the dimethylamino group. |
| Emission Spectrum | Likely to be a fluorescent compound, with emission in the blue to green region of the spectrum. The emission wavelength and quantum yield could be sensitive to the solvent polarity. |
| Nonlinear Optics | The donor-acceptor nature of the molecule suggests potential for second or third-order nonlinear optical activity, which is of interest for applications in optical switching and frequency conversion. |
| Semiconductivity | The extended π-conjugation of the benzo[d]isothiazole system, coupled with the donor group, could impart semiconductor properties, making it a candidate for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). |
The synthesis of derivatives of this compound, where different acceptor groups are attached to the benzo[d]isothiazole core, could lead to a new class of organic electronic materials with tunable properties.
Chemical Sensor Development
The development of selective and sensitive chemical sensors is a critical area of research with applications ranging from environmental monitoring to industrial process control. Fluorescent chemosensors, in particular, offer high sensitivity and the potential for real-time detection. The benzo[d]isothiazole scaffold, and more broadly the benzothiazole family, has been successfully employed in the design of fluorescent sensors for various analytes, including metal ions and reactive oxygen species. researchgate.netnih.govnih.gov
The principle behind the sensing action of these molecules often relies on the modulation of their fluorescence properties upon binding to a target analyte. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). Given the likely fluorescent nature of this compound, it represents a promising platform for the development of new chemical sensors.
The dimethylamino group can act as a binding site for Lewis acidic species, such as metal ions. Upon coordination, the electron-donating ability of the nitrogen atom would be altered, leading to a change in the ICT character of the molecule and, consequently, a change in its fluorescence emission. This could manifest as a "turn-on" or "turn-off" response, or as a ratiometric shift in the emission wavelength, providing a clear signal for the presence of the analyte.
For example, a benzo[d]imidazo[2,1-b]thiazole-based sensor has been shown to selectively detect Zn²⁺ ions with high sensitivity through a "turn-on" fluorescence response. researchgate.net Similarly, benzothiazole-based probes have been developed for the detection of hydrogen peroxide. nih.gov By analogy, this compound could be functionalized to introduce specific recognition motifs for a target analyte, thereby creating a selective sensor. The inherent fluorescence of the core structure would serve as the signaling unit.
The table below outlines the potential of this compound as a platform for chemical sensor development.
| Sensor Application | Potential Sensing Mechanism |
| Metal Ion Sensing | The nitrogen atoms of the isothiazole ring and the dimethylamino group can act as coordination sites for metal ions. Binding of a metal could lead to chelation-enhanced fluorescence or a shift in the emission wavelength. |
| pH Sensing | The basic nitrogen atom of the dimethylamino group can be protonated at low pH. This would significantly alter the electronic properties of the molecule and its fluorescence, making it a potential fluorescent pH indicator. |
| Anion Sensing | Through appropriate functionalization to introduce anion-binding moieties (e.g., urea (B33335) or thiourea (B124793) groups), the benzo[d]isothiazole core could be used to develop sensors for anions such as fluoride (B91410) or cyanide. |
| Sensing of Neutral Molecules | By incorporating specific receptor units, sensors for neutral molecules of environmental or industrial importance could be designed, where the binding event perturbs the fluorescence of the this compound core. |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies
While traditional multi-step syntheses for N,N-Dimethylbenzo[d]isothiazol-3-amine exist, future research is trending towards more efficient, sustainable, and innovative methods for constructing the benzo[d]isothiazole scaffold. nih.govarkat-usa.org These emerging strategies aim to improve yield, reduce waste, and allow for more diverse functionalization.
Recent advancements in the synthesis of benzo[d]isothiazole derivatives that could be adapted for this compound include:
Electrochemical Synthesis : An electrochemical dehydrogenative cyclization using electricity as a green oxidant has been reported for creating the intramolecular N–S bond in benzo[d]isothiazol-3(2H)-ones. nih.gov Exploring this method for the synthesis of this compound could offer a more sustainable and efficient alternative to conventional chemical oxidants. nih.gov
Transition-Metal Catalysis : Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents a powerful C-H activation strategy for assembling the benzo[d]isothiazole ring. arkat-usa.org The application of such transition-metal-catalyzed reactions could provide a direct and atom-economical route to the target compound and its derivatives. arkat-usa.org
Ligand-Free Catalysis : The use of a nano-nickel ferrite (B1171679) (NNF) catalyst with sulfur powder has proven effective for synthesizing related fused heterocyclic structures. arkat-usa.org The reusability of the catalyst for up to five runs highlights its potential for cost-effective and environmentally friendly production. arkat-usa.org
Table 1: Comparison of Synthetic Methodologies for Benzo[d]isothiazole Scaffolds
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Traditional Synthesis | Often involves multi-step processes with pre-functionalized aromatics. arkat-usa.org | Established and understood reaction pathways. |
| Electrochemical Cyclization | Uses electricity as a "green" redox agent to form the N-S bond. nih.gov | Reduced chemical waste, sustainable, high efficiency. |
| Rhodium-Catalysed Annulation | Employs C-H activation to construct the heterocyclic ring directly. arkat-usa.org | High atom economy, direct functionalization. |
| Nano-Nickel Ferrite Catalysis | Ligand-free, reusable catalyst system. arkat-usa.org | Cost-effective, reduced environmental impact. |
Advanced Spectroscopic and Structural Characterization Techniques
Standard characterization of benzo[d]isothiazole derivatives typically relies on techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.comresearchgate.net However, emerging research directions point toward the use of more advanced spectroscopic methods to gain deeper insights into the precise three-dimensional structure, conformational dynamics, and electronic environment of this compound.
Future studies could employ techniques such as:
Fourier-Transform Microwave (FT-MW) Spectroscopy : This high-resolution technique can provide extremely accurate rotational constants. For a related molecule, 3-aminoisoxazole, FT-MW spectroscopy was used to determine a precise molecular structure and analyze the hyperfine structure caused by quadrupolar ¹⁴N nuclei. nih.gov A similar investigation of this compound would yield definitive data on its gas-phase geometry and the inversion motion of the dimethylamino group. nih.gov
X-ray Crystallography : While spectroscopic methods provide data on individual molecules, single-crystal X-ray diffraction offers unambiguous proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This has been used effectively for complex phenothiazine (B1677639) derivatives. researchgate.net Obtaining a crystal structure of this compound would be invaluable for computational model validation and understanding its solid-state packing.
Development of New Computational Models
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For this compound, the development of sophisticated computational models represents a significant area for future research.
High-Level Quantum Chemical Calculations : Methods beyond standard Density Functional Theory (DFT), such as coupled-cluster techniques, have been used to create detailed potential energy surfaces for related heterocyclic molecules. nih.gov Applying these composite schemes to this compound would allow for the accurate prediction of its various conformers, vibrational frequencies, and electronic transitions, supporting advanced spectroscopic analysis. nih.gov
Molecular Docking and Dynamics : Molecular docking studies are crucial for exploring potential biological applications. Such studies have been used to evaluate the binding affinity of benzo[d]thiazol-2-amine derivatives with targets like the Human Epidermal growth factor receptor (HER) and to investigate interactions with DNA. nih.gov Similar docking simulations for this compound against various enzymes or receptors could identify promising biological targets and guide the design of new functional derivatives. nih.govmdpi.com These computational approaches can predict binding energies and elucidate key interactions like hydrogen bonding and hydrophobic contacts. nih.gov
Exploration of Diverse Chemical Applications
The benzo[d]isothiazole scaffold is a versatile building block found in compounds with a wide array of applications, from medicine to agriculture. nih.govarkat-usa.org A key future direction is the systematic exploration of this compound and its derivatives in these fields to see if they exhibit novel or enhanced activity.
Potential areas for investigation include:
Medicinal Chemistry : Derivatives of the parent scaffold have shown significant biological activity. For instance, some benzo[d]isothiazoles are potent inhibitors of the sodium-glucose co-transporter 2 (SGLT2) for diabetes treatment, while others act as positive allosteric modulators for the mGlu4 receptor, with potential in treating neurological disorders. arkat-usa.org Furthermore, related benzothiazole (B30560) compounds have been investigated as anti-HIV agents, and N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as potential anti-cancer agents that inhibit the TRIM24 bromodomain. jchemrev.comnih.gov Systematic screening of this compound in these and other therapeutic areas is a logical next step.
Agrochemicals and Industrial Biocides : The benzo[d]isothiazol-3(2H)-one core is present in industrial biocides and preservatives with antibacterial and antifungal properties. nih.gov The related compound methabenzthiazuron (B33166) is used as a herbicide. jchemrev.com Investigating the antimicrobial and herbicidal properties of this compound could lead to new applications in agriculture or materials protection.
Materials Science : 2-Aminobenzothiazole is a known precursor in the synthesis of dispersed azo dyes. jchemrev.com The specific electronic properties of this compound could make it a candidate for developing new dyes or other functional organic materials.
Table 2: Potential Application Areas for this compound Based on Related Scaffolds
| Application Area | Known Activity of Related Compounds | Potential Target for Investigation |
|---|---|---|
| Medicinal Chemistry | SGLT2 inhibition (Diabetes) arkat-usa.org | Metabolic Disorders |
| mGlu4 modulation (Neurology) arkat-usa.org | Neurological Disorders | |
| TRIM24 inhibition (Oncology) nih.gov | Cancer (e.g., Prostate, Lung) nih.gov | |
| Anti-HIV Activity jchemrev.com | Antiviral Agents | |
| Agrochemicals | Herbicidal (Methabenzthiazuron) jchemrev.com | Weed Control |
| Industrial Chemicals | Antibacterial & Antifungal nih.gov | Biocides, Preservatives |
| Materials Science | Precursor for Azo Dyes jchemrev.com | Dyes, Functional Materials |
Q & A
Q. Basic
- NMR : ¹H/¹³C for confirming dimethylation (e.g., δ ~3.0 ppm for N–CH₃ ).
- X-ray crystallography : Resolves stereoelectronic effects and packing motifs .
- IR spectroscopy : Identifies N–H stretches (absent in dimethylated forms) and C=S vibrations.
- Elemental analysis : Validates purity (>95% ).
How are contradictions in biological activity data for dimethylated vs. non-methylated analogs addressed?
Advanced
Dose-response assays (e.g., IC₅₀ comparisons) and target engagement studies (SPR, ITC) quantify binding differences. For example, dimethylation in kinase inhibitors like 1C8 improves solubility and bioavailability but may reduce target selectivity . Transcriptomic profiling can identify off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
